2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane
Overview
Description
2-(4-Fluorophenyl)-2,5-diazabicyclo[221]heptane is a bicyclic compound featuring a fluorophenyl group and a diazabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane typically involves a multi-step process. One common method includes the cycloaddition reaction, where a fluorophenyl-substituted precursor undergoes a [4+2] cycloaddition to form the bicyclic structure . The reaction conditions often involve the use of organocatalysts to achieve high enantioselectivity and yield .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring the purity and consistency of the final product. This often requires the use of specialized equipment and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce new functional groups such as halides or alkyl groups .
Scientific Research Applications
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive compounds and studying enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the diazabicycloheptane structure provides rigidity and specificity . These interactions can modulate biological pathways and result in various physiological effects.
Comparison with Similar Compounds
Similar Compounds
Norbornane (Bicyclo[2.2.1]heptane): A structurally similar compound without the fluorophenyl and diazabicyclo groups.
DABCO (1,4-Diazabicyclo[2.2.2]octane): Another diazabicyclic compound with different ring sizes and properties.
Uniqueness
2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties, and the specific diazabicycloheptane structure, which provides rigidity and specificity in its interactions .
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2/c12-8-1-3-10(4-2-8)14-7-9-5-11(14)6-13-9/h1-4,9,11,13H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKYJLHOYOVSKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN2C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392956 | |
Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198988-90-8 | |
Record name | 2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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